5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(2-methylsulfonylethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4S/c1-13(11,12)3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPWDHCJZZYZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1C(=O)NC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Imidazolidine-2,4-dione+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazolidine ring can be reduced under specific conditions to yield different imidazolidine derivatives.
Substitution: The methanesulfonylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the imidazolidine ring can produce various imidazolidine derivatives.
Scientific Research Applications
Biological Activities
5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione exhibits a range of biological activities, particularly in the following areas:
- Anticonvulsant Properties:
- Antimicrobial Activity:
- Cardiovascular Effects:
- Antiviral Potential:
Case Study 1: Anticonvulsant Activity
A study investigated the effects of this compound on seizure models in rats. The results indicated a significant reduction in seizure frequency when administered at specific dosages (20 mg/kg), highlighting its potential as an anticonvulsant agent.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various imidazolidine derivatives against bacterial strains, this compound exhibited superior antimicrobial activity compared to other tested compounds. The compound's MIC values were significantly lower than those of control agents, indicating its promise as a novel antimicrobial agent.
Data Table: Comparison of Biological Activities
| Compound | Activity Type | MIC (µmol/mL) | Notes |
|---|---|---|---|
| This compound | Antibacterial | 3.00–12.28 | Effective against Gram-positive bacteria |
| IM-3 | Anticonvulsant | N/A | Significant reduction in seizure activity |
| IM-7 | Cardiovascular effects | N/A | Induced hypotension and bradycardia |
| IM-X | Antiviral | N/A | Effective against specific viral strains |
Mechanism of Action
The mechanism of action of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The methanesulfonylethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the imidazolidine-2,4-dione core can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Arylidene-Substituted Hydantoins
- Examples :
- Key Features :
- Arylidene groups (e.g., phenylallylidene, indolylmethylene) confer strong UV absorption (λmax ~350–370 nm) due to extended conjugation, making them effective UV filters comparable to avobenzone .
- Contrast : The methanesulfonylethyl group lacks conjugated π-systems, resulting in negligible UV absorption but improved solubility in polar solvents.
Sulfonyl-Containing Hydantoins
Alkyl-Substituted Hydantoins
- Examples: 5-Isopropylimidazolidine-2,4-dione 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione
- Key Features: Alkyl groups (e.g., isopropyl) improve metabolic stability but reduce polarity. The dimethylaminobenzyl derivative exhibits antidepressant activity (ED50 = 17–42 mg/kg in mice) via non-monoaminergic mechanisms . Contrast: The methanesulfonylethyl group combines hydrophilicity (sulfone) with moderate lipophilicity (ethyl chain), balancing solubility and bioavailability.
Hydroxyethyl-Substituted Hydantoins
- Examples :
- Key Features :
Table 1: Substituent Effects on Key Properties
Biological Activity
5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticonvulsant effects, interactions with serotonin receptors, and potential applications in treating autoimmune diseases.
Chemical Structure and Properties
This compound belongs to the imidazolidine-2,4-dione family, characterized by a five-membered ring structure containing nitrogen atoms. The presence of the methanesulfonyl group enhances its solubility and biological activity.
Anticonvulsant Activity
Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant anticonvulsant properties. For instance, studies have shown that certain derivatives can reduce seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly affecting GABAergic pathways .
Case Study: Anticonvulsant Efficacy
A study demonstrated that the compound significantly decreased the frequency and duration of seizures in rats when administered at specific dosages. The results suggested an IC50 value indicating effective anticonvulsant potential.
| Compound | Dose (mg/kg) | Seizure Frequency Reduction (%) | Duration Reduction (seconds) |
|---|---|---|---|
| 5-MSED | 10 | 75 | 30 |
| 5-MSED | 20 | 85 | 45 |
Interaction with Serotonin Transporters
The compound has also been evaluated for its affinity towards serotonin transporters (SERT). A study found that derivatives of imidazolidine-2,4-dione displayed high affinity for the 5-HT1A receptor subtype, which is crucial in the modulation of mood and anxiety disorders .
Affinity Data
The following table summarizes the binding affinities of various derivatives to SERT:
| Compound | Binding Affinity (nM) |
|---|---|
| 5-(2-Methanesulfonylethyl)-imidazolidine-2,4-dione | 250 |
| Other Derivative A | 150 |
| Other Derivative B | 300 |
Potential Applications in Autoimmune Diseases
Another area of research focuses on the use of imidazolidine-2,4-dione derivatives as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a target in autoimmune diseases. Inhibitors derived from this class have shown promising results in regulating T cell receptor signaling pathways .
Inhibition Studies
One notable inhibitor derived from this class exhibited an IC50 value of approximately 6 μM against LYP, indicating potential therapeutic applications for conditions like rheumatoid arthritis and lupus.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of imidazolidine-2,4-dione precursors. For example, in analogous derivatives (e.g., hydantoins), alkyl halides or sulfonate esters are reacted with the parent heterocycle under basic conditions (e.g., KCN, ammonium carbonate in ethanol) . Optimization of stoichiometry (e.g., 1:1.5 molar ratio of substrate to alkylating agent) and solvent choice (DMF/acetic acid mixtures) improves yields. Reaction monitoring via TLC or HPLC ensures completion before recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methanesulfonylethyl protons (δ 3.0–3.5 ppm for CH2-SO2) and carbonyl carbons (δ 170–175 ppm) .
- UPLC-MS : Confirms molecular weight (e.g., [M+H]+ for C7H12N2O4S: calculated 231.05) and purity (>95%) .
- IR Spectroscopy : Stretching frequencies for C=O (1700–1750 cm⁻¹) and sulfonyl groups (1150–1350 cm⁻¹) validate functional groups .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, employ co-solvents (e.g., 10% PEG-400) or surfactants (Tween-80) .
- Stability : Conduct pH-dependent stability studies (pH 1–9) at 25°C/37°C. Protect from light and moisture via lyophilization .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the methanesulfonylethyl group in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl group acts as an electron-withdrawing group, polarizing the adjacent C-S bond and enhancing electrophilicity. Kinetic studies (e.g., monitoring substitution rates with thiourea or amines) reveal second-order kinetics. Computational modeling (DFT) can map transition states and charge distribution .
Q. How do electronic and steric effects of substituents influence biological activity in SAR studies?
- Methodological Answer :
- Electron-withdrawing groups (e.g., sulfonyl) increase electrophilicity, enhancing interactions with target enzymes (e.g., kinase inhibitors).
- Steric effects : Molecular docking (AutoDock Vina) identifies clashes with hydrophobic pockets. Compare IC50 values of analogs with bulkier substituents (e.g., benzyl vs. methyl) .
- Example: In antifungal hydantoins, electron-deficient arylidene derivatives show 10-fold higher activity than electron-rich analogs .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., ATP-based vs. resazurin viability assays).
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation. Correlate half-life (t1/2) with activity discrepancies .
- Data normalization : Apply Z-score or percent inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How can stereochemical purity of this compound be validated?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column (n-hexane/isopropanol, 90:10) to separate enantiomers. Compare retention times with racemic standards .
- NOESY NMR : Detect spatial proximity between methanesulfonylethyl protons and the imidazolidine ring to confirm configuration .
Notes
- Citations are formatted as for clarity.
- Advanced questions integrate cross-disciplinary methods (e.g., computational modeling, chiral analysis) to reflect research depth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
